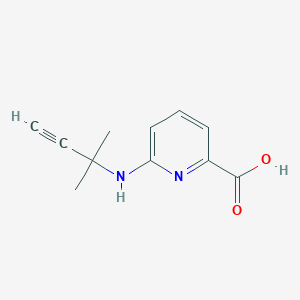
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid is a carboxylic acid compound with a molecular weight of 204.23 g/mol . This compound is known for its versatility in various research and industrial applications due to its unique chemical structure.
Métodos De Preparación
The synthesis of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid typically involves the reaction of picolinic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5), which plays a role in its herbicidal activity . The compound may also influence other molecular pathways, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Halauxifen-methyl: A picolinate compound used as a herbicide.
Florpyrauxifen-benzyl: Another picolinate herbicide with a similar structural skeleton.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-5-6-8(12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
Clave InChI |
OHFJAJMGFQNGQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC1=CC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















